(2S,3S)-3-Ethyl-2-iodocyclohexan-1-one
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Overview
Description
(2S,3S)-3-Ethyl-2-iodocyclohexan-1-one: is a chiral organic compound with a unique structure that includes an iodine atom and an ethyl group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one typically involves the iodination of a suitable cyclohexanone derivative. One common method is the halogenation of (2S,3S)-3-ethylcyclohexanone using iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the iodine atom can lead to the formation of (2S,3S)-3-ethylcyclohexan-1-ol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products:
- Oxidation can yield ketones or carboxylic acids.
- Reduction can produce alcohols.
- Substitution can lead to a variety of functionalized cyclohexane derivatives.
Scientific Research Applications
Chemistry: (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and complex molecules.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems and to develop new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one involves its interaction with molecular targets through its iodine and ethyl groups. The iodine atom can participate in halogen bonding, while the ethyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets.
Comparison with Similar Compounds
- (2S,3S)-3-Ethyl-2-bromocyclohexan-1-one
- (2S,3S)-3-Ethyl-2-chlorocyclohexan-1-one
- (2S,3S)-3-Ethyl-2-fluorocyclohexan-1-one
Uniqueness: The presence of the iodine atom in (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and interaction profiles, making this compound valuable for specific applications in synthesis and research.
Properties
CAS No. |
921770-64-1 |
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Molecular Formula |
C8H13IO |
Molecular Weight |
252.09 g/mol |
IUPAC Name |
(2S,3S)-3-ethyl-2-iodocyclohexan-1-one |
InChI |
InChI=1S/C8H13IO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8-/m0/s1 |
InChI Key |
JXARECJYIKQBDA-XPUUQOCRSA-N |
Isomeric SMILES |
CC[C@H]1CCCC(=O)[C@H]1I |
Canonical SMILES |
CCC1CCCC(=O)C1I |
Origin of Product |
United States |
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